1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride
Overview
Description
1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride, also known as α-Propylaminopentiophenone, is a substituted cathinone . It has propyl groups both at the α position of the cathinone structure and at the amine . It’s a crystalline solid with a molecular formula of C14H21NO • HCl and a formula weight of 255.8 .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride includes a phenyl group, a propylamino group, and a propanone group . The compound is taken up by the catecholamine axon terminal membrane and the vesicular membrane .Physical And Chemical Properties Analysis
1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride is a crystalline solid . It has a molecular formula of C14H21NO • HCl and a formula weight of 255.8 .Scientific Research Applications
Degradation Analysis
1-Phenyl-2-propanone (P2P), a precursor of methamphetamine, undergoes degradation over time. The study by Tsujikawa et al. (2021) explored P2P's degradation products during long-term storage, revealing that substances like benzaldehyde and benzoic acid are formed, with degradation influenced by factors like temperature and solvent type. This research is crucial for understanding the stability and storage conditions of P2P (Tsujikawa et al., 2021).
Electrosynthesis Process
He et al. (2007) introduced a simple process for the synthesis of phenyl-2-propanone derivatives using an electrochemical acylation reaction. This method, involving the coupling of benzyl bromides and acetic anhydride, yielded high product selectivity and efficiency in a micro-flow electrolysis cell (He et al., 2007).
Novel Synthesis Method
Zhou Xiu-lin (2007) developed a novel method for synthesizing 1-Phenyl-2-propanone using diazo reaction and improved Meerwein arylation reaction from phenylamine. This method offered high yield and represents a significant advancement in the synthesis of this compound (Zhou Xiu-lin, 2007).
Asymmetric Synthesis in Drug Development
Choi et al. (2010) researched the asymmetric synthesis of 3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, highlighting its application in developing antidepressant drugs. Their study focused on optimizing conditions for high enantioselectivity, crucial for drug efficacy (Choi et al., 2010).
Crystallographic and Spectroscopic Elucidation
Abdel-Jalil et al. (2015) conducted a study on the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone, offering insights into the compound's molecular interactions and properties. This research contributes to understanding the molecular structure and potential applications of similar organic compounds (Abdel-Jalil et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride, also known as (-)-PPAP, are the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . These neurotransmitters play crucial roles in mood regulation, alertness, and overall brain function.
Mode of Action
Unlike traditional stimulants that release a flood of monoamine neurotransmitters in an uncontrolled manner, (-)-PPAP increases the amount of neurotransmitters that get released when a neuron is stimulated by receiving an impulse from a neighboring neuron .
Biochemical Pathways
(-)-PPAP is taken up by the catecholamine axon terminal membrane and the vesicular membrane but it is devoid of catecholamine-releasing property . As a result, (-)-PPAP is a potent inhibitor of the uptake of indirectly acting sympathomimetic releasers and of the catecholamine transmitters .
Pharmacokinetics
Its mechanism of action suggests that it is readily absorbed and distributed in the brain where it interacts with neurotransmitters .
Result of Action
(-)-PPAP facilitates learning and retention, is highly potent in antagonizing the tetrabenazine-induced depression in behavioral tests, and is very effective in the forced swimming test . It has been proposed as a potential therapeutic for ADHD, Alzheimer’s disease, and depression based on preclinical findings .
properties
IUPAC Name |
1-phenyl-2-(propylamino)propan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUMWMSALZGNAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980802 | |
Record name | 1-Phenyl-2-(propylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90980802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(propylamino)propan-1-one hydrochloride | |
CAS RN |
879667-46-6 | |
Record name | Propylcathinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879667466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-(propylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90980802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPYLCATHINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ7XBT3XEB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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